molecular formula C12H9ClN4 B12624894 2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-

2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-

Cat. No.: B12624894
M. Wt: 244.68 g/mol
InChI Key: VXTDQHCLDQOBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)- is a heterocyclic compound that contains both pyridine and pyrrolo[2,3-b]pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .

Preparation Methods

The synthesis of 2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting FGFRs. FGFRs are involved in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can interfere with the signaling pathways that promote tumor growth and metastasis. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Biological Activity

2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)- is a novel heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-
  • Molecular Formula : C10H9ClN4
  • Molecular Weight : 220.66 g/mol

The structure features a pyridine ring substituted with a pyrrolo[2,3-b]pyridine moiety, which is crucial for its biological activity.

Research indicates that the biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably:

  • Inhibition of Kinases : The compound has shown inhibitory effects on specific kinases such as fibroblast growth factor receptors (FGFRs), which are implicated in cancer cell proliferation and survival . By binding to these receptors, it disrupts downstream signaling pathways, leading to reduced cell growth and increased apoptosis in cancer cells.

Biological Activity Overview

The following table summarizes key biological activities associated with 2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-:

Biological Activity Description Reference
Anticancer Activity Inhibits FGFR signaling leading to apoptosis in cancer cells
Neuroprotective Effects Potential modulation of neuroinflammatory pathways
Antimicrobial Properties Exhibits activity against certain bacterial strains

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Cancer Research : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant decrease in tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of FGFR signaling pathways, suggesting its potential as a therapeutic agent for targeting specific cancers .
  • Neurodegenerative Diseases : Another investigation focused on the neuroprotective properties of the compound. It was found to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. This effect was attributed to its ability to modulate inflammatory cytokines and enhance neuronal survival .
  • Antimicrobial Activity : The compound also displayed promising antimicrobial activity against Gram-positive bacteria. In vitro tests indicated that it inhibited bacterial growth at low micromolar concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)pyridin-2-amine

InChI

InChI=1S/C12H9ClN4/c13-9-6-17-12-8(2-4-16-12)11(9)7-1-3-15-10(14)5-7/h1-6H,(H2,14,15)(H,16,17)

InChI Key

VXTDQHCLDQOBGK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C3=CC(=NC=C3)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.